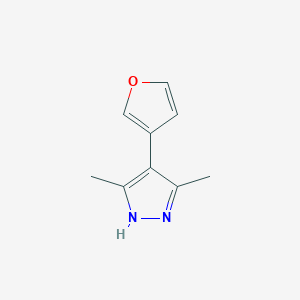

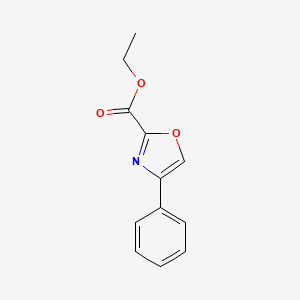

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan derivatives have been synthesized using various methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .Molecular Structure Analysis

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .Chemical Reactions Analysis

Furans are important intermediates for the synthesis of oxygenated natural products . Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature . Many polysubstituted furans have been widely used as important reaction intermediates in the total synthesis and synthetic industry .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Applications De Recherche Scientifique

Cooperative Molecular Dimers Formation

Research on pyrazole derivatives, including 4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole, has demonstrated their ability to form cooperative molecular dimers through intermolecular hydrogen bonds. These dimers exhibit interesting structural motifs, which are essential for understanding the compound's chemical behavior and potential applications in designing novel materials and pharmaceuticals (Zheng, Wang, & Fan, 2010).

Heterocyclic Compound Synthesis

Furan and pyrazole derivatives have been utilized as precursors in the synthesis of various heterocyclic compounds. These compounds, including N-alkylated triazoles, oxadiazoles, and thiadiazoles, have potential applications in medicinal chemistry due to their diverse biological activities. The synthesis involves cyclization reactions under different conditions, leading to compounds with significant antimicrobial and pharmacological properties (El-Essawy & Rady, 2011).

Computational and Spectroscopic Studies

Pyrrole derivatives, closely related to pyrazoles, have been synthesized and analyzed through computational and spectroscopic methods. These studies provide valuable insights into the molecular structure, electronic properties, and potential reactivity of these compounds. Such detailed characterizations are crucial for the development of new materials and chemicals with tailored properties (Singh, Rawat, & Sahu, 2014).

Biological Activities Exploration

The biological and pharmacological activities of pyrazole derivatives have been extensively studied. These compounds exhibit moderate to significant antimicrobial and antioxidant activities. The synthesis of these derivatives and their subsequent testing against various bacterial and fungal strains contribute to the development of new therapeutic agents (Lynda, 2021).

Antimicrobial Applications

Chitosan Schiff bases incorporating heterocyclic moieties, including pyrazole derivatives, have shown promise in antimicrobial applications. These compounds exhibit specific activities against a range of bacteria and fungi, highlighting their potential use in developing new antimicrobial materials (Hamed et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Furan derivatives have gained wide attention in the field of medicinal chemistry research due to their activities associated with chemotherapeutic behavior . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers . This suggests that there is potential for future research and development in this area .

Propriétés

IUPAC Name |

4-(furan-3-yl)-3,5-dimethyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h3-5H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZAYZNZHVBTFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609254.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609255.png)

![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazole-2-carbonitrile](/img/structure/B2609258.png)

![3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2609260.png)

![2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2609266.png)

![8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2609267.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2609274.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2609277.png)